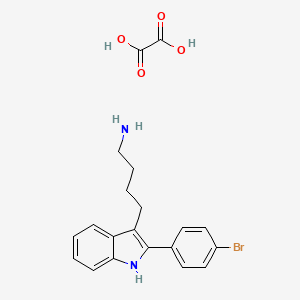
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate is a chemical compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromophenyl group attached to an indole core, which is further linked to a butan-1-amine moiety. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Bromination: The indole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Attachment of the Butan-1-amine Moiety: The brominated indole is reacted with a butan-1-amine derivative under basic conditions to form the final product.
Formation of the Oxalate Salt: The free base of the compound is treated with oxalic acid to form the oxalate salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where nucleophiles replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with biological targets.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity, while the indole core facilitates its interaction with biological pathways. This compound may modulate signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)butan-1-amine hydrochloride: Similar structure but lacks the indole core.
4-Bromo-1-butene: Contains a bromophenyl group but differs in the amine and indole components.
Uniqueness
4-(2-(4-Bromophenyl)-1H-indol-3-yl)butan-1-amine oxalate is unique due to its combination of a bromophenyl group, indole core, and butan-1-amine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H21BrN2O4 |
|---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
4-[2-(4-bromophenyl)-1H-indol-3-yl]butan-1-amine;oxalic acid |
InChI |
InChI=1S/C18H19BrN2.C2H2O4/c19-14-10-8-13(9-11-14)18-16(6-3-4-12-20)15-5-1-2-7-17(15)21-18;3-1(4)2(5)6/h1-2,5,7-11,21H,3-4,6,12,20H2;(H,3,4)(H,5,6) |
InChI Key |
WLZYGQUNLSMZLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)CCCCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


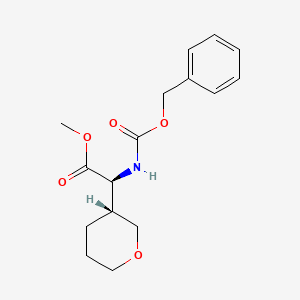
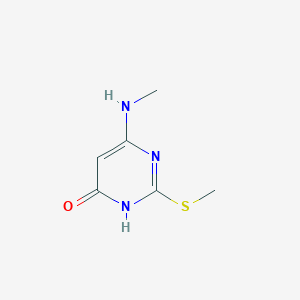
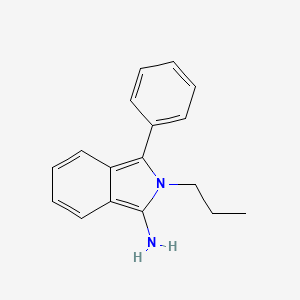
![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

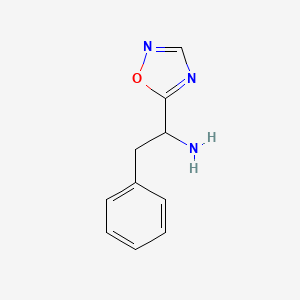
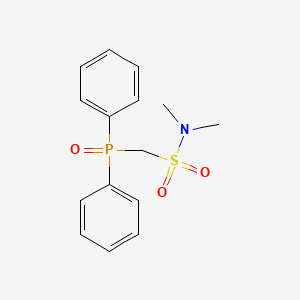
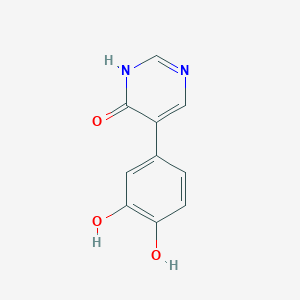
![1-Methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13104267.png)
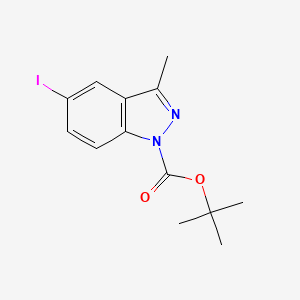
![1,2-Dihydro-3H-thieno[3,2-c]pyrazol-3-one](/img/structure/B13104277.png)
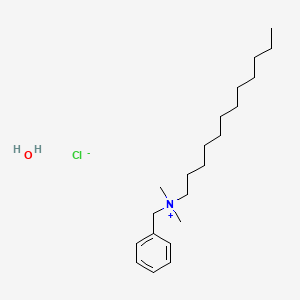
![7-Bromo-2-(hydroxymethyl)-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13104284.png)
![2-[3-(4-Methanethioylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13104285.png)
